Product packaging for Alnespiron(Cat. No.:CAS No. 143413-69-8)

Alnespiron

Cat. No.: B1680382
CAS No.: 143413-69-8
M. Wt: 479.0 g/mol
InChI Key: QYFHCFNBYQZGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alnespirone (also known as S-20499) is a potent and selective 5-HT1A receptor agonist used extensively in neuroscience and psychiatric research . This methoxy-chroman derivative exhibits high affinity for 5-HT1A receptors (Ki=0.19 nM) and demonstrates at least a 100-fold greater selectivity for 5-HT1A receptors over other receptor types, making it a valuable pharmacological tool for studying serotonin neurotransmission without significant interference from off-target interactions . Its key research value lies in its differential action at pre- and postsynaptic 5-HT1A receptors. It acts as a full agonist at somatodendritic 5-HT1A autoreceptors in the raphe nucleus, effectively inhibiting serotoninergic neuron firing, while demonstrating weak or negligible activity at certain postsynaptic 5-HT1A receptors responsible for behaviors like the serotonin syndrome . This profile has established Alnespirone as a reference compound for investigating the roles of 5-HT1A receptor subtypes . Studies have shown that Alnespirone possesses potential anxiolytic and antidepressant-like properties in animal models, and it has been used to explore the neurobiology of aggression and stress responses . A significant advantage of Alnespirone over older azapirones like buspirone is its metabolic profile; it does not produce the metabolite 1-PP (1-(2-pyrimidinyl)-piperazine), which is an α2-adrenoceptor antagonist that can complicate the interpretation of in vivo results by activating noradrenergic pathways . Researchers have utilized [³H]Alnespirone as a specific radioligand for autoradiographic mapping and characterization of 5-HT1A receptors in the brain . This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H39ClN2O4 B1680382 Alnespiron CAS No. 143413-69-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

143413-69-8

Molecular Formula

C26H39ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H

InChI Key

QYFHCFNBYQZGKW-UHFFFAOYSA-N

SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl

Canonical SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide
(+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
(-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione
4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione
alnespirone
S 20244
S 20499
S 20500
S-20244
S-20499
S-20500
S20244

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Alnespiron

Established Synthetic Routes for the Alnespiron Core Structure

The synthesis of this compound can be conceptually divided into the preparation of two key fragments: the 8-azaspiro[4.5]decane-7,9-dione core and the chiral (S)-N-(4-aminobutyl)-N-(5-methoxychroman-3-yl)propan-1-amine side chain, followed by their coupling.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of the this compound scaffold are 1,1-cyclopentanediacetic acid and urea for the spirocyclic core, and derivatives of 5-methoxychroman for the chiral side chain.

Synthesis of the 8-azaspiro[4.5]decane-7,9-dione Core: A common and efficient method for the preparation of the 8-azaspiro[4.5]decane-7,9-dione core involves the condensation of 1,1-cyclopentanediacetic acid with urea. This reaction is typically carried out at elevated temperatures.

Table 1: Key Precursors for this compound Synthesis

PrecursorStructureRole in Synthesis
1,1-Cyclopentanediacetic AcidStarting material for the spirocyclic core
UreaReactant for the formation of the imide ring
5-Methoxychroman derivativesVariesPrecursors for the chiral side chain

To facilitate the coupling with the side chain, the 8-azaspiro[4.5]decane-7,9-dione is typically functionalized with a leaving group on a butyl chain. A key intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, is synthesized by the alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane.

Synthesis of the Chiral Side Chain: The synthesis of the (S)-N-(5-methoxychroman-3-yl)propan-1-amine moiety is a critical step that establishes the stereochemistry of this compound. While specific, detailed routes for this exact fragment in the context of this compound are not extensively documented in publicly available literature, general methods for the stereoselective synthesis of 3-aminochromanes can be employed. These often involve chiral resolutions or asymmetric synthesis starting from a suitable 5-methoxychroman precursor.

Reaction Mechanisms and Conditions for Key Steps

Formation of 8-azaspiro[4.5]decane-7,9-dione: The reaction between 1,1-cyclopentanediacetic acid and urea proceeds through a condensation mechanism. The diacid reacts with urea upon heating, leading to the formation of the cyclic imide with the elimination of water and ammonia.

Alkylation of the Spirocyclic Core: The alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane is a nucleophilic substitution reaction. The nitrogen atom of the imide acts as a nucleophile, displacing one of the bromide ions from 1,4-dibromobutane. This reaction is typically carried out in the presence of a base to deprotonate the imide nitrogen, enhancing its nucleophilicity.

Table 2: Reaction Conditions for Key Synthetic Steps

ReactionReagents and Conditions
Formation of 8-azaspiro[4.5]decane-7,9-dione1,1-Cyclopentanediacetic acid, Urea, High temperature (e.g., 180-200 °C)
Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione8-Azaspiro[4.5]decane-7,9-dione, 1,4-Dibromobutane, Base (e.g., K2CO3), Solvent (e.g., DMF)
Coupling of the side chain and spirocyclic core8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, (S)-N-(5-methoxychroman-3-yl)propan-1-amine, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat

Final Coupling Step: The final step in the synthesis of this compound involves the coupling of the two main fragments. This is another nucleophilic substitution reaction where the secondary amine of the chiral side chain displaces the remaining bromide on the butyl chain of the functionalized spirocyclic core.

Exploration of Novel Synthetic Strategies for this compound Analogues

The development of novel synthetic strategies for this compound and its analogs is driven by the need for more efficient, cost-effective, and environmentally friendly processes, as well as the desire to explore the structure-activity relationships of this class of compounds.

Efficiency and Atom Economy in this compound Synthesis

The principles of green chemistry, particularly atom economy, are increasingly important in pharmaceutical synthesis. The established routes for this compound synthesis, while effective, may not be optimal in terms of atom economy due to the use of protecting groups and the generation of stoichiometric byproducts in some steps.

Future research in this area could focus on developing catalytic methods that minimize waste. For example, the direct C-H activation of the spirocyclic core followed by coupling with a suitable side chain precursor could represent a more atom-economical approach.

Stereoselective Synthesis Approaches for this compound Enantiomers

The biological activity of this compound is dependent on its stereochemistry, with the (S)-enantiomer being the active form. Therefore, stereoselective synthesis is crucial. While chiral resolution can be used, asymmetric synthesis offers a more direct and efficient route to the desired enantiomer.

Potential stereoselective approaches could involve:

Asymmetric hydrogenation of a suitable prochiral enamine precursor to establish the chiral center in the chromane ring.

Enzyme-catalyzed reactions to achieve high enantioselectivity in the formation of key chiral intermediates.

Use of chiral auxiliaries to direct the stereochemical outcome of reactions.

Directed Chemical Derivatization of this compound

The directed chemical derivatization of this compound is a valuable tool for exploring its structure-activity relationships (SAR) and for developing new analogs with improved pharmacological profiles. Modifications can be targeted at several positions within the molecule.

Table 3: Potential Sites for Chemical Derivatization of this compound

Site of DerivatizationPotential Modifications
Chromane RingIntroduction of different substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring to modulate lipophilicity and electronic properties.
Propylamino GroupVariation of the alkyl chain length or introduction of branching to probe the binding pocket of the 5-HT1A receptor.
Butyl LinkerAltering the length of the linker chain to optimize the distance between the pharmacophoric groups.
Spirocyclic ImideModification of the cyclopentyl ring or replacement with other spirocyclic systems to influence overall conformation and physicochemical properties.

By systematically synthesizing and evaluating these derivatives, researchers can gain a deeper understanding of the molecular features required for potent and selective 5-HT1A receptor agonism. This knowledge can guide the design of next-generation azapirones with enhanced therapeutic potential.

Design Principles for this compound Derivatives

The design of derivatives of this compound is rooted in the structure-activity relationship (SAR) studies of azapirones and other 5-HT1A receptor ligands. The primary goal is to modulate the pharmacological profile by modifying specific structural features of the parent molecule. Key design principles include:

Modification of the Terminal Aryl Group: The chroman moiety in this compound plays a crucial role in its interaction with the 5-HT1A receptor. Derivatives can be designed by altering the substitution pattern on the aromatic ring of the chroman. For instance, modifying the position or nature of the methoxy group could influence receptor binding affinity and selectivity. The exploration of other heterocyclic ring systems in place of the chroman could also lead to novel derivatives with altered pharmacological properties. nih.gov

Alteration of the Alkyl Spacer: The butyl chain connecting the spirocyclic imide and the chroman amine is a key linker. The length and flexibility of this chain are critical for optimal interaction with the receptor. Design strategies may involve synthesizing analogs with shorter or longer alkyl chains, or introducing conformational constraints to explore the optimal spatial orientation of the pharmacophoric groups.

Stereochemistry: Alnespirone is the (S)-enantiomer. The stereochemistry at the chroman ring is critical for its high affinity for the 5-HT1A receptor. The synthesis of the corresponding (R)-enantiomer and other diastereomers would be essential in SAR studies to fully elucidate the stereochemical requirements for receptor binding and functional activity.

Synthetic Accessibility and Yield Optimization for Derivatized Structures

The synthetic accessibility of this compound derivatives is dependent on the efficient construction of its key structural motifs: the 8-azaspiro[4.5]decane-7,9-dione core and the substituted chroman amine.

The synthesis of the 8-azaspiro[4.5]decane-7,9-dione core can be achieved through various methods. One reported method involves the reaction of 1,1-cyclopentanediacetic acid with urea at elevated temperatures. google.com Optimization of this reaction would involve screening different reaction temperatures, molar ratios of reactants, and purification techniques to maximize the yield and purity of the spirocyclic imide. For instance, a patent describes a preparation method reacting 1,1-pentamethylene oxalic acid with urea in a 1:1.1 to 1:1.6 molar ratio at 150-200°C, followed by recrystallization from ethanol to yield the desired product in the range of 80.1-89.5%. google.com

The substituted chroman amine portion of this compound presents a more complex synthetic challenge. The synthesis of chroman-4-one derivatives, which can serve as precursors to the desired amine, has been a subject of interest. researchgate.netrsc.org General strategies for the N-alkylation of amines with alkyl halides or alcohols under various catalytic conditions are well-established and could be applied to the synthesis of this compound derivatives. princeton.edunih.govnih.gov

Choice of Base and Solvent: A variety of bases (e.g., potassium carbonate, triethylamine) and solvents (e.g., DMF, acetonitrile) would be screened to find the optimal conditions for the N-alkylation reaction.

Reaction Temperature and Time: The reaction temperature and duration would be carefully controlled to ensure complete reaction while minimizing the formation of side products.

Purification: Chromatographic techniques would likely be necessary to isolate and purify the final derivatized structures.

Given the complexity of the target molecules, multi-step synthetic sequences are unavoidable. The optimization of each step, including reagent selection, reaction conditions, and purification methods, is critical to achieving a synthetically viable and efficient process for the generation of a library of this compound derivatives for further pharmacological evaluation.

Molecular Pharmacology and Receptor Interactions of Alnespiron

Serotonin (B10506) Receptor Subtype Selectivity and Affinity of Alnespiron

This compound exhibits a notable affinity for serotonin receptors, with a particular selectivity for the 5-HT1A subtype. nih.govgoogle.com This selectivity profile has been investigated using various in vitro techniques, including radioligand binding assays. nih.govuj.edu.pl

Radioligand Binding Assays for 5-HT1A Receptor Profiling

Radioligand binding assays are fundamental tools for quantifying the interaction between a compound and a receptor. unc.edurevvity.com These assays typically involve incubating cell membranes or tissue homogenates containing the receptor with a high-affinity radiolabeled ligand that specifically binds to the receptor. unc.edurevvity.com The amount of bound radioligand is then measured, allowing for the determination of receptor density (Bmax) and affinity (Kd) for the radioligand. revvity.com Competition binding experiments, where varying concentrations of a test compound compete with the radioligand for binding sites, are used to determine the affinity of the test compound (expressed as Ki or IC50). unc.edunih.gov

For 5-HT1A receptor profiling, radioligands such as [³H]8-OH-DPAT and [³H]WAY-100635 are commonly employed. unc.eduresearchgate.net Studies utilizing a tritiated form of this compound, [³H]Alnespirone, have demonstrated its specific binding to sites in rat hippocampal membranes. nih.gov This binding was characterized by high affinity, with a determined equilibrium dissociation constant (Kd) of 0.36 nM. nih.gov The pharmacological characteristics of these [³H]Alnespirone binding sites showed a strong correlation with those of 5-HT1A receptors labeled with [³H]8-OH-DPAT. nih.gov Furthermore, the distribution of [³H]Alnespirone specific binding sites in the rat brain and spinal cord mirrored that of 5-HT1A receptors labeled by [³H]8-OH-DPAT. nih.gov

Comparative Affinity Studies Across Diverse Serotonin Receptors

Research indicates that this compound is selective for the 5-HT1A receptor when compared to other serotonin receptor subtypes, as well as alpha-adrenergic and dopamine (B1211576) receptors. google.com While comprehensive data tables detailing this compound's affinity (Ki values) across a broad spectrum of serotonin receptors were not explicitly provided in the search results, its consistent characterization as a high-affinity 5-HT1A ligand in multiple studies underscores its selectivity for this subtype. nih.govmedkoo.comtargetmol.comnih.gov The close match in pharmacological properties and regional distribution between [³H]Alnespirone binding sites and those of the known 5-HT1A agonist [³H]8-OH-DPAT further supports its preferential binding to 5-HT1A receptors. nih.gov

Characterization of Receptor Binding Kinetics (On/Off Rates)

Receptor binding kinetics describe the dynamic process of ligand-receptor interaction, specifically the rates at which a ligand associates with (kon) and dissociates from (koff) its receptor. uah.esduke.eduscholarsresearchlibrary.com These kinetic parameters provide insights beyond equilibrium affinity (Kd or Ki) and can be crucial for understanding the temporal aspects of drug action. duke.edubmglabtech.com The association rate constant (kon) reflects how quickly a ligand binds to a receptor, while the dissociation rate constant (koff) indicates how long the ligand-receptor complex remains stable. scholarsresearchlibrary.com

Experimental approaches to characterize binding kinetics include real-time binding assays, such as those utilizing label-free technologies or time-resolved fluorescence energy transfer (TR-FRET), and radioligand dissociation experiments. uah.esbmglabtech.com In a radioligand dissociation experiment, the receptor is first allowed to reach binding equilibrium with a radioligand, and then dissociation is initiated by adding a high concentration of an unlabeled compound or by dilution, allowing the measurement of the koff rate. uah.es

While the importance of understanding binding kinetics for a complete pharmacological profile is recognized, specific data detailing the association (kon) and dissociation (koff) rates of this compound binding to the 5-HT1A receptor were not found within the provided search results. However, observed differences in the sensitivity of [³H]Alnespirone and [³H]8-OH-DPAT binding to various physicochemical conditions suggest potential differences in how these two agonists interact with the 5-HT1A receptor, which could be related to their binding kinetics. nih.gov

Ligand-Receptor Interaction Dynamics and Functional Agonism

The functional outcome of this compound binding to the 5-HT1A receptor is its activity as an agonist, leading to the activation of downstream signaling pathways. ontosight.aigoogle.commedkoo.comtargetmol.comnih.gov

This compound's Agonist Activity at 5-HT1A Receptors

This compound functions as an agonist at 5-HT1A receptors, meaning it binds to the receptor and triggers a biological response. google.commedkoo.comtargetmol.comnih.gov The 5-HT1A receptor is a G protein-coupled receptor (GPCR). wikipedia.orgactaspsiquiatria.es Activation of 5-HT1A receptors in the brain, particularly the somatodendritic autoreceptors located on serotonin neurons, leads to an inhibition of serotonin release. patsnap.comwikipedia.orgnih.gov this compound has been shown to dose-dependently reduce extracellular 5-HT in various rat brain regions, consistent with the activation of these inhibitory autoreceptors. nih.gov

This compound has also been described as a partial agonist at the 5-HT1A receptor. ontosight.ai Partial agonists activate receptors but elicit a submaximal response compared to full agonists. ontosight.ai This partial agonism is thought to contribute to its pharmacological profile. ontosight.ai

G-Protein Coupling Mechanisms Mediated by this compound (Gi/Go Pathways)

The 5-HT1A receptor is known to couple primarily to inhibitory G proteins of the Gi/Go family. wikipedia.orgactaspsiquiatria.esnih.gov Upon agonist binding, the receptor undergoes a conformational change that promotes the interaction with the heterotrimeric G protein, facilitating the exchange of GDP for GTP on the Gα subunit. jax.orgyoutube.com This leads to the dissociation of the Gα subunit from the Gβγ dimer, and both activated components can then modulate downstream effector systems. nih.govjax.orgyoutube.com

A primary downstream effect of Gi/Go protein activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). patsnap.comactaspsiquiatria.eskhanacademy.org Gi/Go protein signaling can also directly modulate ion channels, such as activating inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced firing activity. wikipedia.orgactaspsiquiatria.es

Modulation of Downstream Effector Systems by this compound

Activation of 5-HT1A receptors by agonists or partial agonists like this compound triggers intracellular signaling cascades mediated by Gi/o proteins. nih.govauctoresonline.orgontosight.ai These cascades influence several downstream effector systems, impacting cellular function.

A primary downstream effect of 5-HT1A receptor activation via Gi/o proteins is the inhibition of adenylyl cyclase (AC). nih.govauctoresonline.orgontosight.ai Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. wikipedia.orgethz.chnih.gov Inhibition of AC leads to a decrease in intracellular cAMP levels. nih.govauctoresonline.orgontosight.ai This reduction in cAMP subsequently inhibits protein kinase A (PKA), a key enzyme regulated by cAMP. nih.govontosight.ai The modulation of the cAMP/PKA pathway is a well-established signaling route for 5-HT1A receptors and contributes to their physiological effects. nih.govmdpi.comnih.gov

While the primary coupling of 5-HT1A receptors is to Gi/o proteins and the inhibition of adenylyl cyclase, GPCRs can also interact with other signaling pathways, including those involving phospholipases. Phospholipases are enzymes that hydrolyze phospholipids (B1166683), generating various lipid second messengers. wikipedia.orgresearchgate.net Phospholipase C (PLC), for instance, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which are involved in calcium mobilization and protein kinase C activation. wikipedia.orgresearchgate.netnih.gov Phospholipase A2 (PLA2) cleaves fatty acids from phospholipids, including arachidonic acid, a precursor for eicosanoids. wikipedia.orgwikipedia.orgmedchemexpress.com Phospholipase D (PLD) cleaves phospholipids to produce phosphatidic acid. wikipedia.orgnih.gov While the direct modulation of specific phospholipase pathways by this compound through 5-HT1A receptor activation is not as extensively documented as the AC/cAMP pathway, the intricate nature of GPCR signaling suggests potential for crosstalk or indirect influence on these pathways depending on the cellular context and expression of other signaling molecules.

Activation of 5-HT1A receptors is known to modulate ion channel activity, significantly impacting neuronal excitability. frontiersin.orgnih.gov A key mechanism involves the Gβγ subunits, released upon Gi/o protein activation, which can directly activate G protein-gated inwardly rectifying potassium (GIRK) channels. nih.govnih.govacs.orgnih.govfrontiersin.org Activation of GIRK channels leads to an influx of potassium ions, causing neuronal hyperpolarization and a reduction in neuronal firing. frontiersin.orgnih.govacs.orgnih.govfrontiersin.org This hyperpolarizing effect is observed in both pre- and postsynaptic neurons expressing 5-HT1A receptors. nih.gov

Furthermore, 5-HT1A receptor activation can also influence calcium channel activity. In some neuronal contexts, 5-HT1A receptor activity may reduce excitatory transmission by a putative presynaptic mechanism that decreases calcium entry and glutamate (B1630785) release. frontiersin.org Modulation of voltage-gated calcium channels (CaV) at axonal boutons can significantly impact neurotransmitter release. frontiersin.org While research specifically detailing this compound's direct effects on various ion channel subtypes is limited in the provided context, its action as a 5-HT1A partial agonist implies it would participate in the typical ion channel modulation associated with this receptor subtype, particularly the activation of GIRK channels.

Allosteric Modulation and Receptor Heteromerization in this compound Action

The activity of GPCRs, including 5-HT1A receptors, can be further regulated by allosteric modulation and the formation of receptor heteromers.

GPCRs can form homodimers (interactions between two identical receptors) and heterodimers (interactions between two different receptor subtypes). frontiersin.orgbiologists.com These interactions can influence ligand binding affinity, G-protein coupling, and downstream signaling. frontiersin.orgbiologists.com The 5-HT1A receptor has been shown to form homodimers and can also form heterodimers with other receptor subtypes, such as the 5-HT7 receptor. biologists.comnih.govresearchgate.netbiologists.commdpi.com Heterodimerization of 5-HT1A and 5-HT7 receptors has been shown to decrease the Gi protein coupling of the 5-HT1A receptor and attenuate its ability to activate G protein-gated inwardly rectifying potassium channels. biologists.comnih.govbiologists.com This suggests that receptor heteromerization can significantly alter the signaling properties of the 5-HT1A receptor. biologists.com While the formation of 5-HT1A homodimers can be influenced by agonists and antagonists, specific details on how this compound, as a partial agonist, might affect the formation or function of 5-HT1A homodimers or heterodimers are not explicitly provided in the search results. However, the potential for this compound to influence or be influenced by 5-HT1A receptor heteromerization represents a complex area of investigation in understanding its complete pharmacological action.

Preclinical Neurobiological Investigations of Alnespiron

In Vitro Neuropharmacological Studies of Alnespiron

In vitro studies provide controlled environments to investigate the direct interactions of this compound with molecular targets and cellular processes. These methods are crucial for understanding the initial points of interaction and downstream cellular effects.

Cell-Based Functional Assays for Receptor Activation

Cell-based functional assays are widely used to assess the activity of compounds at specific receptors, particularly G protein-coupled receptors (GPCRs), which are targets for a significant portion of marketed drugs. eurofinsdiscovery.comnih.govmdpi.com These assays can measure various downstream signaling events triggered by receptor activation, such as changes in second messenger levels (e.g., cAMP, IP1, calcium flux) or the recruitment of arrestins. eurofinsdiscovery.commdpi.combpsbioscience.com Reporter gene assays, often linked to pathway-specific promoters (e.g., CRE for cAMP response), provide a robust and quantitative measure of signaling activity in intact cells. bpsbioscience.com Multiplex assays allow for the simultaneous assessment of a compound's effects on multiple receptors or signaling pathways, providing a more comprehensive pharmacological profile. nih.govmdpi.comsigmaaldrich.com While the search results confirm the importance and methodology of these assays for studying GPCRs and other targets, specific data on this compound's performance in these assays were not detailed in the provided snippets.

Microdialysis and Neurotransmitter Release Studies in Tissue Preparations

Microdialysis is a technique that allows for the sampling of extracellular fluid from tissues, including brain slices, to measure the concentrations of neurotransmitters and other small molecules. mdpi.comnih.govmicrodialysis.comwikipedia.org This method involves inserting a probe with a semipermeable membrane into the tissue, through which a physiological solution is perfused. mdpi.comwikipedia.orgresearchgate.net Small molecules from the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed. mdpi.comwikipedia.orgresearchgate.net Microdialysis can be used in tissue preparations to quantify neurotransmitter release. nih.gov This technique provides insights into how compounds like this compound might modulate the release and clearance of neurotransmitters in a controlled in vitro or ex vivo setting. mdpi.commicrodialysis.com While microdialysis is a standard technique for studying neurotransmitter release in tissue preparations, the provided search results primarily detail its application in in vivo settings when discussing this compound.

Electrophysiological Assessments in Isolated Neurons and Brain Slices

Electrophysiological techniques, such as patch-clamp recording, are essential for studying the electrical properties of neurons and the effects of compounds on ion channels and synaptic transmission. acnp.orgnih.govprecisionary.com These methods can be applied to isolated neurons or neurons within brain slices. acnp.orgnih.gov Acutely isolated neurons offer a highly controlled environment, free from glial cells and debris, facilitating patch-clamp studies. acnp.org Brain slices, while less isolated, maintain a more intact local circuit environment, allowing for the study of synaptic transmission and neuronal integration in a more physiologically relevant context. acnp.orgnih.govprecisionary.comtechnologynetworks.com Whole-cell patch-clamp recording, for instance, allows for the measurement of electrical activity from a substantial part of the neuron and can reveal how compounds alter neuronal function or specific channels in real-time. nih.gov The preparation of high-quality brain slices is crucial for successful electrophysiological recordings. precisionary.comnih.gov While these techniques are fundamental to neuropharmacology, specific findings regarding this compound's effects in isolated neurons or brain slice electrophysiology were not detailed in the provided search results.

In Vivo Neurobiological Effects in Animal Models

In vivo studies using animal models are critical for understanding the effects of this compound within a complex, living system. These studies can assess its impact on neurotransmission, behavior, and other physiological processes. Animal models are widely used in neuropharmacology to investigate the mechanisms underlying neurological and psychiatric disorders and to evaluate potential therapeutic agents. biomolther.orgmdpi.comnih.gov

Modulation of Serotonin (B10506) Neurotransmission in Distinct Brain Regions

This compound has been investigated for its effects on serotonin (5-HT) neurotransmission, a key system involved in regulating mood, behavior, and other functions. mdpi.comfrontiersin.org Studies have examined how this compound modulates the release and levels of 5-HT in different brain areas.

In vivo studies using microdialysis in rats have shown that systemic administration of this compound dose-dependently reduces extracellular 5-HT in various brain regions, including the frontal cortex and hippocampus. csic.esnih.govcapes.gov.br However, the magnitude of this reduction appears to be regionally selective. csic.esnih.gov

Maximal reductions in extracellular 5-HT were more pronounced in the frontal cortex and striatum compared to the dorsal and ventral hippocampus. csic.esnih.gov For instance, this compound caused maximal reductions in the frontal cortex to approximately 29% of baseline levels, while in the dorsal and ventral hippocampus, the reduction was more moderate, to about 65% of baseline. csic.esnih.gov This suggests that this compound's impact on serotonin release differs depending on the specific brain region. The selective 5-HT1A antagonist WAY-100635 was shown to prevent the decrease in 5-HT induced by this compound in the frontal cortex, indicating the involvement of 5-HT1A receptors in this effect. csic.esnih.gov

Another 5-HT1A agonist, 8-OH-DPAT, also showed regionally selective effects on extracellular 5-HT, although the reductions attained at higher doses were more pronounced for 8-OH-DPAT compared to this compound. csic.esnih.gov The observed regional selectivity in 5-HT reduction by this compound and 8-OH-DPAT, being more significant in forebrain areas innervated by dorsal raphe nucleus serotonergic neurons, suggests complex mechanisms controlling 5-HT release via 5-HT1A receptors that are not solely explained by differences in autoreceptor sensitivity. csic.esnih.gov

Here is a summary of the differential effects of this compound on extracellular 5-HT levels in the frontal cortex and hippocampus:

Brain RegionMaximal Reduction in Extracellular 5-HT (% of Baseline)
Frontal Cortex~29% csic.esnih.gov
Dorsal Hippocampus~65% csic.esnih.gov
Ventral Hippocampus~65% csic.esnih.gov

These findings highlight the differential modulation of serotonin neurotransmission by this compound across distinct brain regions in preclinical models.

Pre-synaptic Autoreceptor vs. Post-synaptic Receptor Activation

Neurotransmitters exert their effects by binding to receptors located on both presynaptic and postsynaptic neurons. Presynaptic receptors, including autoreceptors and heteroreceptors, modulate the synthesis and release of neurotransmitters from the nerve terminal. wsu.edu Autoreceptors are activated by the same neurotransmitter released by the neuron, providing a feedback mechanism for regulating its own release. wsu.edu Heteroreceptors, conversely, are activated by neurotransmitters released from other neurons, influencing the activity of the presynaptic neuron. wsu.edu Postsynaptic receptors are located on the receiving neuron and mediate the primary effects of the neurotransmitter signal. tg.org.au

Understanding the differential activation of pre- and post-synaptic receptors by a compound like this compound is crucial for characterizing its pharmacological profile. While the search results generally discuss the concepts of presynaptic and postsynaptic receptor activation in the context of various neurotransmitters and drugs like opioids and dopamine (B1211576) agonists, specific detailed findings on this compound's differential effects on pre-synaptic autoreceptors versus post-synaptic receptors were not extensively provided in the gathered snippets. tg.org.aunih.govnih.govscielo.org However, other azapirone compounds, such as gepirone (B1671445) (a pharmacological analog of buspirone), are known to act selectively on both pre- and post-synaptic 5-HT1A receptors. newdrugapprovals.orgnih.gov Given that this compound is also an azapirone, this suggests a potential for similar activity, but specific data for this compound is needed for a definitive statement.

Behavioral Phenotyping in Animal Models of Neuropsychiatric Relevance

Behavioral phenotyping in animal models is a cornerstone of preclinical research for neuropsychiatric disorders. ibro.orgneurocure.denih.gov These models aim to recapitulate aspects of human conditions, allowing researchers to study the underlying neurobiology and evaluate potential therapeutic interventions. nih.govmdpi.com Various behavioral tests are employed to assess domains relevant to neuropsychiatric symptoms, such as anxiety, depression, cognition, and sensorimotor gating. neurocure.denih.gov

Sensorimotor Gating and Prepulse Inhibition Paradigms

Sensorimotor gating is a neurological process that filters out irrelevant stimuli from the environment, preventing sensory overload. frontiersin.orgcpn.or.krmdpi.com Prepulse inhibition (PPI) of the startle reflex is a widely used operational measure of sensorimotor gating in both humans and animals. frontiersin.orgcpn.or.krmdpi.comnih.govfrontiersin.org In a typical PPI paradigm, a weak non-startling prepulse stimulus presented shortly before a strong startling stimulus reduces the amplitude of the startle response. frontiersin.orgmdpi.comnih.govfrontiersin.org Deficits in PPI are observed in various neuropsychiatric disorders, including schizophrenia, obsessive-compulsive disorder, and Tourette's syndrome, suggesting it as a potential endophenotype. cpn.or.krnih.govfrontiersin.org

While the search results provide a good overview of sensorimotor gating and PPI paradigms and their relevance to neuropsychiatric disorders, specific data on this compound's effects in these paradigms were not found. Studies on other azapirone compounds like buspirone (B1668070) and gepirone, which are 5-HT1A agonists, have investigated their effects on PPI, as the serotonergic system is known to modulate sensorimotor gating. However, direct findings for this compound in PPI tests are not present in the provided snippets.

Investigations in Models of Aggression

Animal models are also utilized to investigate the neurobiological underpinnings of aggression and evaluate potential anti-aggressive compounds. acnp.orgnih.govnih.gov Various paradigms exist to model different forms of aggression, such as isolation-induced aggression or resident-intruder models. acnp.org These models aim to capture aspects of maladaptive or excessive aggression observed in some neuropsychiatric conditions. nih.govnih.gov

The search results discuss animal models of aggression and the involvement of neurotransmitter systems like the serotonergic system in modulating aggressive behavior. acnp.orgnih.govnih.gov For instance, 5-HT1A and 5-HT1B receptor agonists have been shown to attenuate alcohol-heightened aggression in mice. acnp.org However, specific investigations of this compound in animal models of aggression were not detailed in the provided information.

Studies in Animal Models of Neurodevelopmental Processes

Animal models play a crucial role in studying neurodevelopmental processes and the origins of neurodevelopmental disorders (NDDs). frontiersin.orgnih.govfrontiersin.org These models, including genetic, pharmacological, and lesion-based approaches, aim to mimic aspects of NDDs and investigate the underlying molecular and cellular mechanisms. mdpi.comfrontiersin.orgnih.govfrontiersin.org Behavioral phenotyping in these models helps to identify deficits relevant to NDDs, such as social interaction abnormalities, cognitive impairments, and altered sensorimotor gating. nih.govnorthwestern.edu

The search results highlight the importance of animal models, particularly mouse models, in studying neurodevelopmental disorders and evaluating potential therapeutic targets. frontiersin.orgnih.govfrontiersin.orgnorthwestern.edu They mention various types of neurodevelopmental models, including those based on genetic mutations or environmental insults during critical developmental periods. mdpi.comnih.gov However, specific studies investigating the effects of this compound in animal models of neurodevelopmental processes were not found in the provided snippets.

Molecular and Cellular Adaptations in Response to this compound Administration

Investigating the molecular and cellular adaptations that occur in response to this compound administration can provide insights into its long-term effects and the downstream signaling pathways it influences. These adaptations can include changes in gene expression, protein levels, receptor sensitivity, or neuronal morphology. centre-hepato-biliaire.orgnih.govfrontiersin.orgnih.govuomustansiriyah.edu.iq

Gene Expression Regulation (e.g., c-fos, CREB, AP-1)

Information on the direct regulation of gene expression markers such as c-fos, CREB, and AP-1 by this compound was not found in the consulted preclinical research. Studies on gene expression regulation in the brain often utilize markers like c-Fos as indicators of neuronal activity in response to various stimuli, including pharmacological agents wikipedia.orgwikidata.orgwikidata.org. CREB and AP-1 are transcription factors involved in downstream signaling pathways that can be influenced by neuronal activation and contribute to long-term neuronal plasticity and function wikipedia.orgwikidata.orgwikidata.orgfishersci.ca. While the general roles of these markers are well-established in neurobiological research, specific data linking this compound treatment to changes in their expression levels were not available within the scope of this review.

Neurotrophic Factor Modulation

Specific preclinical data detailing this compound's direct modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF) were not identified in the consulted literature. Neurotrophic factors are crucial for neuronal survival, growth, differentiation, and plasticity nih.govuni.lucenmed.com. They play significant roles in various neurological and psychiatric conditions cenmed.comfishersci.ca. Research on other compounds has explored their ability to influence neurotrophic factor levels or signaling as a potential therapeutic mechanism uni.lucenmed.com. However, the available information did not include studies specifically investigating this compound's effects on the expression or activity of BDNF, NGF, or GDNF.

Comparative Preclinical Pharmacological Profiles of this compound with Other 5-HT1A Agonists

Preclinical studies have compared the pharmacological profile of this compound with other known 5-HT1A receptor agonists, particularly focusing on their distinct properties beyond their primary 5-HT1A activity. One study investigated the alpha-2 adrenergic properties of this compound (S-20499) in comparison to buspirone in chloral-hydrate anesthetized rats. The study assessed the effects of these compounds on locus coeruleus spontaneous firing activity and noradrenaline release in the medial prefrontal cortex.

The alpha-2 adrenoceptor agonist clonidine (B47849) potently inhibited both locus coeruleus spontaneous firing activity and noradrenaline release. Buspirone, a 5-HT1A receptor agonist known to also possess alpha-2 adrenoceptor antagonist properties via its metabolite 1-(2-pyrimidinyl)-piperazine, significantly antagonized the inhibitory effects of clonidine on locus coeruleus activity at a dose of 10 mg/kg (i.p.). In contrast, this compound, at the same dose (10 mg/kg, i.p.), neither prevented nor reversed the inhibitory effects of clonidine.

Compound5-HT1A ActivityAlpha-2 Adrenoceptor Activity (Preclinical Comparison with Clonidine)
This compound (S-20499)AgonistNo significant antagonist properties
BuspironePartial AgonistPotent antagonist properties (via metabolite 1-PP)
ClonidineNot specifiedAgonist (inhibitory effects on LC firing and NA release)
1-(2-pyrimidinyl)-piperazineNot specifiedAntagonist properties

This comparative preclinical data indicates that this compound's pharmacological profile, while including 5-HT1A agonism, is distinct from that of buspirone, particularly concerning interactions with the alpha-2 adrenergic system.

Structure Activity Relationship Sar Studies of Alnespiron and Its Analogues

Identification of Key Structural Moieties for 5-HT1A Receptor Affinity and Selectivity

Research into Alnespiron and related azapirones like buspirone (B1668070), gepirone (B1671445), and ipsapirone (B1662301) has aimed to identify the structural features critical for high affinity and selectivity towards the 5-HT1A receptor. wikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.govwikidoc.org The general structure of these compounds often includes an arylpiperazine moiety linked to an imide or related system via an alkyl chain. For this compound, the 8-azaspiro(4,5)decane-7,9-dione system, the propylamino linker, and the methoxychroman portion are key components. ontosight.ai Studies on arylpiperazines, which are typical 5-HT1A ligands, indicate that the piperazine (B1678402) ring is often essential, while the aromatic group can be varied. researchgate.netstudentski.net The length of the alkyl chain linking these parts is also a critical factor in determining optimal binding affinity. studentski.net

Elucidation of Pharmacophoric Requirements for this compound's Agonist Efficacy

Understanding the pharmacophore involves identifying the essential spatial and electronic features of a molecule required for it to exert its biological effect, in this case, 5-HT1A receptor agonism. For 5-HT1A receptor agonists, key pharmacophoric elements typically include a basic nitrogen atom capable of interacting with a specific aspartate residue in the receptor's binding site, and one or more aromatic or hydrophobic regions that interact with lipophilic pockets in the receptor. Studies involving molecular modeling of 5-HT1A receptors and their interactions with agonists have helped predict the pharmacophore elements necessary for high-affinity binding and the features that differentiate between agonist, partial agonist, and antagonist activity. researchgate.netnih.gov For this compound, its partial agonist activity at the 5-HT1A receptor suggests that while it possesses the necessary features for binding, the precise orientation or interaction strength differs from that of a full agonist, leading to a submaximal response. ontosight.aioncotarget.com The methoxychroman moiety and the azaspirodecane system likely contribute to the specific interactions that define this compound's partial agonism.

Computational Chemistry Approaches to this compound SAR

Computational chemistry plays a significant role in modern SAR studies, allowing for the prediction and analysis of molecular interactions without the need for extensive experimental synthesis and testing.

Ligand-Based Drug Design (LBDD) for Analogues

LBDD approaches utilize information from known active molecules (ligands) to design new compounds with similar or improved properties. Techniques like pharmacophore modeling, molecular shape analysis, and QSAR (discussed below) fall under LBDD. By analyzing the structural and electronic properties of this compound and other 5-HT1A agonists, LBDD can help identify common features and generate hypotheses about modifications that might enhance affinity, selectivity, or efficacy. This involves aligning active molecules and identifying shared features that are crucial for binding to the receptor.

Structure-Based Drug Design (SBDD) Utilizing Receptor Models

SBDD approaches leverage the three-dimensional structure of the target receptor (in this case, the 5-HT1A receptor) to design ligands that fit and interact optimally with the binding site. Homology models of the 5-HT1A receptor, built based on the known structures of related G protein-coupled receptors, have been used in conjunction with techniques like molecular docking and molecular dynamics simulations to study how ligands like this compound bind and activate the receptor. nih.govrcsb.org These studies can provide insights into the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and the conformational changes in the receptor induced by agonist binding. rcsb.org This information can then guide the design of new this compound analogues with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique that develops mathematical models correlating the structural or physicochemical properties of a series of compounds with their biological activity. nih.govucsb.eduwiley.comacs.org For this compound derivatives, QSAR models can be built to predict their 5-HT1A receptor binding affinity or functional activity based on their molecular descriptors.

Descriptor Selection and Statistical Model Development

The QSAR process involves selecting relevant molecular descriptors that quantify various aspects of molecular structure, such as electronic, steric, and hydrophobic properties. nih.govucsb.eduwiley.comacs.orgnih.gov These descriptors can include parameters like molecular weight, lipophilicity (logP), polar surface area, and various topological or electronic indices. ucsb.eduwiley.com Once descriptors are calculated for a series of this compound derivatives with known 5-HT1A activity, statistical methods such as multiple linear regression, partial least squares, or machine learning techniques are employed to build a model that relates the descriptors to the observed activity. nih.gov The goal is to develop a statistically robust model that can accurately predict the activity of new, untested this compound analogues based on their calculated descriptors. This allows for the virtual screening of large libraries of compounds and the prioritization of promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used in drug discovery and medicinal chemistry to establish a mathematical relationship between the structural properties of molecules and their biological activity. neovarsity.orgscienceopen.com These models aim to predict the activity of new, untested compounds based on their molecular descriptors. neovarsity.orgwikipedia.org this compound is a compound known to interact with the 5-HT1A receptor. nih.gov Therefore, QSAR studies focusing on 5-HT1A receptor ligands are relevant to understanding the potential predictive capabilities for this compound analogues.

5.4. QSAR Modeling 5.4.2. Predictive Capabilities of QSAR Models for Novel this compound Analogues

The predictive capability of QSAR models for novel this compound analogues hinges on their ability to accurately forecast the biological activity of compounds not included in the training set used to build the model. mdpi.com This is crucial for the efficient screening of large chemical libraries and prioritizing promising candidates for synthesis and experimental testing. neovarsity.orgscienceopen.com

Studies on QSAR models for 5-HT1A receptor ligands, which include compounds structurally related to this compound, have demonstrated promising predictive abilities. For instance, one study developed binary classification QSAR models for 5-HT1A receptor binding activity using data from the PDSP Ki database. nih.gov The predictive accuracy of these models was evaluated using external cross-validation and an additional validation set of structurally distinct compounds. nih.gov These validated models were then applied in virtual screening to identify novel computational hits. nih.gov Experimental testing of selected hits confirmed that a significant proportion exhibited activity, demonstrating the models' ability to predict active compounds. nih.gov

Another study focused on developing a predictive QSAR model for 5-HT1A receptor affinity using a large, curated database of ligands. nih.gov This model, developed using automated machine learning (AutoML) methods, showed good predictive performance as assessed by metrics like the coefficient of determination (R2) and root-mean-squared error (RMSE) in cross-validation and external validation. nih.govcm-uj.krakow.pl The study highlighted that the model could efficiently predict the affinity value for new molecules based on their structure encoded in the form of molecular descriptors. nih.gov The diversity of the ligand structures in the training set is noted as a factor contributing to the model's ability to predict compounds of various chemical structures. cm-uj.krakow.pl

The reliability of QSAR models for predicting the activity of novel compounds is often assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set. mdpi.comresearchgate.netnih.gov Statistical parameters such as R2, RMSE, and predictive correlation coefficients are used to quantify the model's performance. nih.govnih.govmdpi.com A higher R2 value indicates a better correlation between predicted and experimental values, while a lower RMSE suggests smaller prediction errors. nih.govpreprints.org

The predictive power of a QSAR model is influenced by factors such as the quality and diversity of the training data, the choice of molecular descriptors, and the modeling technique employed. neovarsity.orgresearchgate.net Advanced machine learning techniques have shown superior predictive performance compared to traditional linear methods, especially for complex datasets. neovarsity.org

While specific detailed research findings solely focused on the predictive capabilities of QSAR models specifically for novel this compound analogues were not extensively detailed in the search results beyond its general classification as a 5-HT1A receptor ligand, the successful application of QSAR models to predict the activity of novel 5-HT1A receptor ligands in general, as demonstrated by the cited studies, strongly supports the potential for similar approaches to be predictive for novel this compound analogues. scienceopen.comnih.govnih.gov

Data on the performance of QSAR models for 5-HT1A receptor ligands can provide insights into the expected predictive capabilities for this compound analogues.

Model TypeValidation MethodR2RMSENotesSource
AutoML QSAR Model (5-HT1A)10-fold Cross-validation0.740.5437Based on a large database of 5-HT1A ligands nih.gov
Linear Model (5-HT1A)10-fold Cross-validation0.320.89For comparison with AutoML model nih.gov
Binary Classification QSAR (5-HT1A)External 5-fold Cross-validationNot specifiedNot specifiedUsed for virtual screening nih.gov
Binary Classification QSAR (5-HT1A)External Validation SetNot specifiedNot specifiedTested on 66 distinct compounds nih.gov

Note: The R2 and RMSE values for the binary classification models in Source nih.gov were not explicitly provided in the abstract, but the study reported successful identification of active compounds through virtual screening.

The development and validation of QSAR models following guidelines, such as those provided by the OECD, are essential to ensure their reliability and applicability for making predictions about novel compounds. mdpi.comoecd.org

Advanced Methodological Considerations in Alnespiron Research

Development and Validation of In Vitro Assays for Alnespiron Profiling

The development and validation of robust in vitro assays are fundamental steps in characterizing the interaction of this compound with its target receptors and identifying potential interactions with other biological molecules. These assays provide controlled environments to study molecular events, reducing the complexity of in vivo systems.

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) methodologies are widely employed in drug discovery to rapidly assess the activity of large libraries of compounds against a specific biological target bmglabtech.comwikipedia.org. For this compound research, HTS can be utilized to screen for potential off-target binding or functional activity at a wide range of receptors, enzymes, or transporters. This involves miniaturized assay formats, automation, and sensitive detection systems to quickly process thousands to millions of tests bmglabtech.comlabmanager.com. The goal is to efficiently identify compounds that modulate a particular biomolecular pathway, providing starting points for further investigation wikipedia.org. Key elements of HTS include sample and compound library preparation in formats like microplates, establishing methods suitable for laboratory automation, configuring robotic workstations, and acquiring and handling large datasets bmglabtech.com. Quality control is critical in HTS assays, involving good plate design, effective positive and negative controls, and metrics to measure data quality wikipedia.org.

Biophysical and Biochemical Assay Optimization

Biophysical and biochemical assays provide detailed information about the interaction between this compound and its target, such as binding affinity, kinetics, and thermodynamics eddc.sgichorlifesciences.comeurofinsdiscovery.com. Optimization of these assays is essential to ensure their sensitivity, specificity, and reproducibility. Biochemical assays, such as receptor binding assays or enzyme activity assays, can elucidate the mechanism of action of small molecules eddc.sgnih.gov. Biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI), can directly measure binding parameters and provide insights into molecular interactions ichorlifesciences.comeurofinsdiscovery.com. These methods are crucial for validating target engagement and characterizing the strength and nature of the interaction between this compound and the 5-HT1A receptor, as well as identifying and characterizing any off-target interactions. Optimization involves refining experimental parameters, selecting appropriate reagents and controls, and ensuring compatibility with instrumentation and automation dispendix.comnih.gov.

Standardization and Reproducibility in Preclinical Animal Studies Involving this compound

Preclinical animal studies are vital for evaluating the in vivo effects of this compound, including its pharmacokinetics, pharmacodynamics, and potential efficacy in relevant disease models. Ensuring standardization and reproducibility in these studies is paramount for the reliability and translatability of the findings paasp.netplos.orgmdpi.com.

Standardization in animal studies typically involves controlling genetic and environmental factors to reduce variability plos.orgeurekalert.org. However, excessive standardization can sometimes limit the generalizability of results paasp.neteurekalert.org. Research suggests that incorporating a degree of heterogeneity, such as using multi-laboratory studies, can improve reproducibility without necessarily requiring larger sample sizes paasp.netplos.org. Planning animal experiments requires attention to various factors beyond just sample size and statistical analysis, including refinements in housing, husbandry, procedures, and animal welfare mdpi.com. Comprehensive guidelines for planning animal studies emphasize the importance of the Three Rs (Replacement, Reduction, Refinement) to improve the quality and reproducibility of research mdpi.com. While standardization aims to increase precision, deliberately including biological variation can enhance the range of conditions to which findings can be generalized, thus improving reproducibility eurekalert.org.

Application of Omics Technologies in this compound Studies

Omics technologies, including proteomics, metabolomics, and transcriptomics, provide a global view of biological systems and can offer profound insights into the effects of this compound at a molecular level humanspecificresearch.orgnih.govresearchgate.net. Applying these technologies can help to identify the biological pathways and networks influenced by this compound.

Proteomics and Metabolomics for Pathway Identification

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, while metabolomics focuses on the comprehensive analysis of small-molecule metabolites within biological samples humanspecificresearch.orgnih.govmdpi.com. Integrated proteomics and metabolomics approaches can provide a more complete picture of the cellular state and identify affected metabolic pathways and networks following this compound administration mdpi.comfrontiersin.orgresearchgate.net. By analyzing changes in protein expression and metabolite levels, researchers can gain insights into how this compound modulates specific biological processes and identify potential biomarkers or therapeutic targets nih.govmdpi.comfrontiersin.org. This can involve comparing protein and metabolite profiles in the presence and absence of this compound and using bioinformatics tools to map these changes onto known biological pathways frontiersin.orgresearchgate.net.

Transcriptomics for Gene Expression Signatures

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism at a given time humanspecificresearch.org. Analyzing transcriptomic data can reveal changes in gene expression patterns in response to this compound, providing insights into the underlying molecular mechanisms of its effects elifesciences.orgplos.org. Identifying specific gene expression signatures associated with this compound treatment can help to understand its impact on cellular function and identify potential downstream effects elifesciences.orgfrontiersin.orgnih.gov. This involves quantifying mRNA levels using techniques like RNA sequencing and analyzing the data to identify differentially expressed genes and enriched biological pathways plos.orgsemanticscholar.org. Transcriptomic analysis can complement proteomics and metabolomics by providing information about changes at the transcriptional level that may lead to altered protein and metabolite profiles nih.gov.

Ethical Frameworks and Guidelines for Animal Research in this compound Studies

Research involving animal models plays a significant role in understanding the potential therapeutic effects and mechanisms of action of compounds like this compound, particularly in the context of neuroscience and drug development. orionpharma.comabpi.org.uk However, the use of animals in research is accompanied by stringent ethical considerations and is governed by established frameworks and guidelines designed to ensure the humane treatment and welfare of the animals involved. crnl.frnumberanalytics.combbc.co.uknih.gov

A cornerstone of ethical animal research is the principle of the "3Rs": Replacement, Reduction, and Refinement. nc3rs.org.ukusda.govki.senih.govwikipedia.orgeuropa.eu These principles, first described by Russell and Burch in 1959, provide a framework for minimizing the impact of research on animals. nc3rs.org.ukusda.govki.senih.govwikipedia.org

Replacement: This principle emphasizes the need to avoid or replace the use of animals with alternative methods whenever possible. nc3rs.org.ukusda.govwikipedia.orgeuropa.eu This includes utilizing in vitro methods (such as cell or tissue cultures), computational models, or other non-animal approaches when they can achieve the same scientific objectives. crnl.frbbc.co.uknih.govusda.goveuropa.eu

Reduction: When the use of animals is unavoidable, the principle of reduction dictates that the number of animals used should be minimized to the fewest necessary to obtain statistically significant and reliable results. nc3rs.org.ukusda.govwikipedia.orgeuropa.eu This is achieved through appropriate experimental design, robust statistical analysis, and sharing of resources and data among researchers to avoid unnecessary duplication of studies. bbc.co.uknih.govnc3rs.org.ukusda.govenago.com

Refinement: This principle focuses on minimizing potential pain, suffering, distress, or lasting harm to the animals used in research. nc3rs.org.ukusda.govwikipedia.orgeuropa.eu Refinement involves improving animal husbandry, using less invasive techniques, providing appropriate medical care and analgesia, and optimizing experimental procedures and housing conditions to enhance animal welfare. bbc.co.uknih.govusda.govnih.gov Establishing humane endpoints is also a critical aspect of refinement. numberanalytics.comki.se

Regulatory bodies and institutional ethics committees, such as Institutional Animal Care and Use Committees (IACUCs), play a crucial role in overseeing animal research and ensuring adherence to these ethical principles and relevant regulations. crnl.frenago.comuiowa.eduumich.edusinghealthdukenus.com.sgucdavis.edu These committees review and approve research protocols, weighing the potential scientific benefits against the ethical costs to the animals. enago.comumich.eduresearchgate.net They also conduct inspections and monitor research activities to ensure compliance with approved protocols and animal welfare standards. umich.edu

Researchers involved in this compound studies, like all areas of neuroscience and pharmaceutical research involving animals, are expected to demonstrate a clear scientific purpose and a reasonable expectation that the research will yield useful data that cannot be obtained through non-animal methods. nih.govenago.comnih.gov They must be adequately trained in the humane handling and care of the specific animal species used and in the experimental procedures being conducted. nih.govenago.comnih.gov The experimental design should be optimized to minimize the number of animals while ensuring scientific validity. nih.govenago.com

Future Directions and Emerging Research Avenues for Alnespiron

Investigation of Novel Signaling Pathways Activated by Alnespiron

Current understanding of this compound's mechanism of action largely centers on its agonism at the 5-HT1A receptor, a G protein-coupled receptor (GPCR). Activation of 5-HT1A receptors is known to primarily couple to Gi/o proteins, leading to inhibition of adenylyl cyclase and modulation of ion channels. However, GPCRs can engage in complex signaling networks involving multiple downstream effectors and pathways, including β-arrestin recruitment and activation of various kinase cascades. Future research could investigate whether this compound, beyond canonical Gi/o signaling, also activates or modulates other intracellular signaling pathways. Exploring these potential novel pathways could reveal a more comprehensive picture of this compound's cellular effects and potentially uncover mechanisms contributing to its therapeutic profile or suggesting new therapeutic applications. Research in this area might involve techniques such as phosphoproteomics, reporter assays for various signaling pathways, and studies in genetically modified cells or animal models to dissect the contribution of specific proteins or pathways.

Development of Advanced this compound-Based Chemical Probes for Receptor Imaging and Modulation

Chemical probes are invaluable tools in pharmacological research, enabling the selective interrogation and visualization of specific biological targets in complex systems. Developing advanced chemical probes based on the this compound structure could significantly advance the study of 5-HT1A receptors. These probes might incorporate fluorescent tags, radioactive isotopes, or photoreactive groups to allow for high-resolution imaging of receptor distribution and dynamics in living cells and tissues, or for photoaffinity labeling to identify interacting proteins. unistra.frresearchgate.net Such tools could provide unprecedented insights into 5-HT1A receptor localization, internalization, desensitization, and interaction with other proteins in response to this compound binding. rjsocmed.com Furthermore, this compound-based probes could be designed with modified pharmacological properties to act as biased agonists, selectively activating certain downstream pathways while sparing others, thus helping to dissect the functional significance of different signaling routes emanating from the 5-HT1A receptor. nih.gov

Exploring Potential Synergistic or Antagonistic Interactions of this compound with Other Neuroactive Compounds

Polypharmacy is common in treating neuropsychiatric disorders, and understanding how different neuroactive compounds interact is crucial. Future research could systematically investigate potential synergistic or antagonistic interactions between this compound and other compounds targeting various neurotransmitter systems (e.g., dopamine (B1211576), norepinephrine, glutamate (B1630785), GABA) or other serotonin (B10506) receptor subtypes. nih.gov These studies could be conducted in vitro using receptor binding and functional assays, and in vivo using behavioral models relevant to anxiety, depression, or other conditions. researchgate.net Identifying beneficial synergistic interactions could pave the way for novel combination therapies with improved efficacy or reduced side effects. Conversely, understanding potential antagonistic interactions is important for predicting and avoiding adverse outcomes when this compound is co-administered with other medications.

Computational Modeling of this compound-Receptor Complexes for Rational Design of Improved Ligands

Computational approaches, such as molecular docking, molecular dynamics simulations, and free energy calculations, are powerful tools for understanding the interaction between a ligand like this compound and its target receptor, the 5-HT1A receptor, at an atomic level. plos.orgmdpi.comtuni.fishvartsmanlab.com Future research could utilize these techniques to build detailed computational models of the this compound-5-HT1A receptor complex. Such models could provide insights into the specific binding poses, key interacting residues, and conformational changes induced in the receptor upon this compound binding. This structural and energetic information could then be leveraged for the rational design of novel ligands with potentially improved properties, such as higher affinity, enhanced selectivity for the 5-HT1A receptor over other targets, specific signaling bias, or optimized pharmacokinetic profiles. Computational modeling could significantly accelerate the lead optimization process in the development of next-generation 5-HT1A receptor-targeted therapeutics.

Q & A

Q. How can researchers align this compound’s preclinical data with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodological Answer : Deposit raw datasets in public repositories (e.g., Zenodo) with unique DOIs. Use standardized metadata (e.g., MIAME for microarray data). Share analytical pipelines via GitHub, ensuring version control and open-source licensing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.